Author: BenchChem Technical Support Team. Date: January 2026
Abstract
N-methyl-1-pyrazin-2-ylpropan-2-amine is a novel chemical entity whose pharmacological profile is currently uncharacterized in public-domain research. This guide provides a comprehensive framework for its investigation, postulating its potential biological activities based on structural-activity relationship (SAR) analysis of its core components: a pyrazine heterocycle and an N-methyl-propan-2-amine sidechain. The primary hypothesis centers on potential central nervous system (CNS) activity, specifically modulation of monoaminergic systems, due to the sidechain's resemblance to classic phenethylamine pharmacophores. Secondary hypotheses, derived from the broad bioactivity of the pyrazine scaffold, include potential anti-inflammatory, antimicrobial, and anticancer effects. This document outlines a systematic, multi-phase experimental workflow—from initial in vitro screening to targeted in vivo behavioral assays—designed to rigorously elucidate the compound's mechanism of action, therapeutic potential, and preliminary safety profile. This guide is intended for researchers in pharmacology and drug development, providing both the theoretical basis and practical protocols for a thorough investigation of this promising molecule.
Introduction: The Pyrazine Scaffold and a Novel Candidate
Heterocyclic structures are foundational to modern medicinal chemistry, with nitrogen-containing rings being particularly prominent in clinically successful drugs.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para orientation, is a "privileged scaffold." This structure is present in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][3][4] Marketed drugs containing the pyrazine moiety underscore its therapeutic value.
This guide focuses on a specific, under-investigated derivative: N-methyl-1-pyrazin-2-ylpropan-2-amine (CAS No. 937642-61-0).[5] While its synthesis is noted, its biological activity remains unexplored. The molecule's structure is intriguing, merging the versatile pyrazine core with an N-methyl-propan-2-amine side chain. This side chain is structurally analogous to the core of many psychoactive compounds, such as methamphetamine (N-methyl-1-phenylpropan-2-amine)[6], suggesting a high probability of CNS activity.
The objective of this whitepaper is to move beyond this structural observation and establish a robust, logical, and actionable research plan. We will dissect the molecule's chemical features to form testable hypotheses about its pharmacological targets and then detail a comprehensive, self-validating experimental workflow to systematically confirm or refute these hypotheses.
Structural Analysis and Physicochemical Predictions
A molecule's structure dictates its function. The key to predicting the pharmacological effects of N-methyl-1-pyrazin-2-ylpropan-2-amine lies in deconstructing its constituent parts.
Key Structural Features:
-
Pyrazine Ring: A weakly basic, aromatic ring. The two nitrogen atoms are hydrogen bond acceptors and can significantly influence the molecule's electronic properties and metabolic stability. The electron-withdrawing nature of the ring may modulate the pKa of the sidechain amine.
-
Propan-2-amine Sidechain: This flexible linker connects the aromatic core to a key secondary amine. The isopropylamine backbone is a classic pharmacophore found in numerous CNS-active agents.
-
N-methyl Group: The methylation of the secondary amine increases its lipophilicity compared to a primary amine, which can enhance its ability to cross the blood-brain barrier. It also influences the compound's interaction with specific biological targets, such as monoamine transporters and receptors.
Predicted Physicochemical Properties
To assess the "drug-likeness" of the compound, we can predict its physicochemical properties. These parameters are crucial for estimating its potential for oral bioavailability and CNS penetration according to established guidelines like Lipinski's Rule of Five.
| Property | Predicted Value | Implication for Drug Development |
| Molecular Formula | C₈H₁₃N₃[5] | Low molecular weight, favorable for bioavailability. |
| Molecular Weight | 151.21 g/mol | Well within Lipinski's rule (<500), suggesting good absorption. |
| logP (Octanol/Water) | ~1.0 - 1.5 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. Favorable for CNS penetration. |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Below the 90 Ų threshold often associated with good CNS penetration. |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5). |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤10). |
| pKa (strongest basic) | ~9.5 - 10.0 | The secondary amine will be protonated at physiological pH, which is critical for interactions with aminergic targets. |
Note: Values are estimations from standard cheminformatics software and require experimental verification.
The predictive data strongly suggest that N-methyl-1-pyrazin-2-ylpropan-2-amine possesses a physicochemical profile conducive to oral absorption and penetration into the central nervous system.
Hypothesized Pharmacological Targets and Effects
Based on the structural analysis, we can formulate a primary hypothesis and several secondary ones.
Primary Hypothesis: Modulation of Monoaminergic Systems
The striking similarity of the N-methyl-1-(pyrazin-2-yl)propan-2-amine structure to classic psychostimulants like methamphetamine makes the monoaminergic system the most probable target.
`dot
digraph "Hypothesized_CNS_Mechanism" {
graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
}
`
Fig 1. Potential interaction points of the test compound in a monoaminergic synapse.
Potential Mechanisms of Action:
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: TAAR1 is a G-protein coupled receptor that directly binds endogenous trace amines and amphetamine-like psychostimulants.[7] Its activation acts as a "brake" on dopamine transporter function, modulating monoaminergic tone. An agonist effect at TAAR1 is a key area of investigation for treating addiction and psychosis.
-
Monoamine Transporter (DAT, NET, SERT) Interaction: The compound could act as a competitive inhibitor of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) reuptake, increasing synaptic concentrations of these neurotransmitters. Alternatively, it could be a transporter substrate, inducing reverse transport (efflux), which is the primary mechanism of amphetamines.
-
Monoamine Oxidase (MAO) Inhibition: The compound might inhibit MAO-A or MAO-B, enzymes responsible for degrading monoamine neurotransmitters, thereby increasing their availability.
Secondary Hypotheses
The pyrazine ring is associated with a broad range of biological activities.[1][4][8] While less probable than CNS effects, these should be explored in broad screening.
-
Anti-inflammatory Activity: Many pyrazine derivatives show anti-inflammatory properties.[1][4]
-
Anticonvulsant Activity: Certain complex fused-ring systems containing a pyrazine core have shown potent antagonist activity at AMPA receptors, a type of ionotropic glutamate receptor, leading to anticonvulsant effects.[9][10][11]
-
Antimicrobial or Anticancer Activity: These activities are frequently reported for novel pyrazine derivatives.[1][2][8]
Proposed Experimental Workflow for Pharmacological Characterization
A phased, hierarchical approach is essential to efficiently and logically characterize a novel compound. The workflow proceeds from broad, high-throughput in vitro methods to specific, hypothesis-driven in vivo studies.
`dot
digraph "In_Vitro_Workflow" {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
}
`
Fig 2. Proposed workflow for in vitro pharmacological profiling.
Phase 1: In Vitro Profiling
Objective: To identify primary biological targets and assess potential off-target liabilities early in the discovery process.
Protocol 1: Broad Receptor Screening Panel
-
Causality and Rationale: Before conducting expensive, hypothesis-driven experiments, it is crucial to perform a broad binding screen. This unbiased approach minimizes the risk of missing an unexpected primary target and simultaneously provides a preliminary safety profile by identifying potential interactions with targets known to cause adverse effects (e.g., hERG channel, 5-HT2B receptor). A commercially available panel like the Eurofins SafetyScreen is a cost-effective and standardized method.
-
Methodology (Step-by-Step):
-
Compound Preparation: Solubilize N-methyl-1-pyrazin-2-ylpropan-2-amine in a suitable vehicle (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Conditions: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.
-
Binding Assay: The assay is based on competitive displacement of a radiolabeled ligand specific for each target receptor, transporter, or ion channel. The reaction mixture contains a membrane preparation expressing the target, the radioligand, and the test compound.
-
Incubation & Detection: After incubation to reach equilibrium, the bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The results are expressed as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) flags a "hit" that requires further investigation.
Protocol 2: Functional Assays for Primary Hits
-
Causality and Rationale: A binding hit only indicates an interaction; it does not reveal the functional consequence. It is essential to determine whether the compound acts as an agonist (activates the target), antagonist (blocks the target), or allosteric modulator. Follow-up functional assays are designed to answer this question for each validated hit from the binding screen.
-
Methodology (Example for a TAAR1 Hit):
-
Assay Principle: A cell line stably expressing human TAAR1 (e.g., HEK293-hTAAR1) is used. TAAR1 activation leads to an increase in intracellular cyclic AMP (cAMP). This change can be measured using a detection kit (e.g., Cisbio HTRF cAMP assay).
-
Cell Plating: Plate the HEK293-hTAAR1 cells in a 384-well plate and incubate overnight.
-
Compound Addition: Prepare a serial dilution of the test compound (e.g., 11 points, 1:3 dilution starting from 100 µM). Add the compound dilutions to the cells. Include a known TAAR1 agonist (e.g., β-phenethylamine) as a positive control and vehicle as a negative control.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.
-
Data Analysis: Read the plate on an HTRF-compatible reader. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
Phase 2: Cellular and Ex Vivo Assays
Objective: To validate the in vitro findings in a more physiologically relevant system.
Protocol 3: Neurotransmitter Uptake and Release Assays
-
Causality and Rationale: If the compound shows affinity for DAT, NET, or SERT, it is critical to distinguish between reuptake inhibition and transporter-mediated release (efflux). These distinct mechanisms lead to different neurochemical profiles and behavioral effects. This assay directly measures these phenomena using rat brain tissue.
-
Methodology (Step-by-Step):
-
Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) by tissue homogenization and differential centrifugation.
-
For Uptake Inhibition Assay:
a. Pre-incubate synaptosomes with various concentrations of the test compound or a known inhibitor (e.g., cocaine).
b. Initiate uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine).
c. Terminate the reaction after a short period (e.g., 5 minutes) by rapid filtration and wash with ice-cold buffer.
d. Quantify the radioactivity trapped inside the synaptosomes. Calculate the IC₅₀ value.
-
For Release (Efflux) Assay:
a. Pre-load the synaptosomes by incubating them with a radiolabeled neurotransmitter.
b. Wash away the excess external neurotransmitter.
c. Initiate release by adding various concentrations of the test compound or a known releaser (e.g., d-amphetamine).
d. After incubation, separate the synaptosomes from the supernatant.
e. Quantify the amount of radioactivity released into the supernatant. Calculate the EC₅₀ for release.
Phase 3: In Vivo Pharmacological Evaluation
Objective: To assess the compound's physiological and behavioral effects in a whole animal model and establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship.
`dot
digraph "In_Vivo_Workflow" {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
}
`
Fig 3. Proposed workflow for in vivo pharmacological characterization.
Protocol 4: Preliminary Pharmacokinetic (PK) Assessment in Rodents
-
Causality and Rationale: Before conducting behavioral studies, it is essential to know if the compound reaches its target organ (the brain) at sufficient concentrations and for how long. A PK study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which is critical for selecting appropriate doses and a time course for efficacy studies.
-
Methodology (Step-by-Step):
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer a single dose of the compound via intravenous (IV, for bioavailability) and the intended therapeutic route (e.g., oral gavage (PO) or intraperitoneal (IP)).
-
Sample Collection: At designated time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples. At the end of the time course, collect brain tissue.
-
Bioanalysis: Process the plasma and homogenized brain tissue. Quantify the concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (e.g., Cₘₐₓ, Tₘₐₓ, half-life (t₁/₂), area under the curve (AUC), oral bioavailability (%F), and brain-to-plasma ratio).
Protocol 5: Behavioral Pharmacology - Locomotor Activity
-
Causality and Rationale: If the in vitro data suggest an interaction with monoamine transporters (especially DAT and NET), the most immediate and quantifiable behavioral effect in rodents is a change in spontaneous locomotor activity. This simple, robust assay can quickly determine if the compound has stimulant, sedative, or no effect on gross motor function.
-
Methodology (Step-by-Step):
-
Apparatus: Use standard open-field arenas equipped with infrared beam grids to automatically track movement.
-
Acclimation: Place mice or rats individually into the arenas and allow them to acclimate for 30-60 minutes until their exploratory behavior habituates.
-
Dosing: Administer various doses of the test compound (selected based on PK data), vehicle control, and a positive control (e.g., d-amphetamine) via the chosen route (e.g., IP).
-
Data Collection: Immediately after injection, return the animals to the arenas and record locomotor activity (e.g., total distance traveled, stereotypy counts) for 1-2 hours.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the effect. Compare dose groups using ANOVA followed by post-hoc tests to determine the minimum effective dose.
Conclusion and Future Directions
N-methyl-1-pyrazin-2-ylpropan-2-amine stands as a molecule of significant interest at the intersection of two pharmacologically important structural classes. Its N-methyl-propan-2-amine sidechain strongly predicts interaction with the monoaminergic systems of the CNS, while its pyrazine core suggests a wider potential for bioactivity. The predictive physicochemical data indicate that it is well-suited for development as a potential CNS therapeutic.
The multi-phase research plan detailed in this guide provides a clear, logical, and rigorous pathway for elucidating its true pharmacological profile. By beginning with broad, unbiased screening and progressively narrowing the focus to hypothesis-driven functional and behavioral assays, researchers can efficiently invest resources to uncover the compound's mechanism of action.
Should the primary hypothesis be confirmed, and the compound demonstrate potent activity as a monoamine reuptake inhibitor or releasing agent, future research should focus on its potential application in disorders such as ADHD, depression, or narcolepsy. Concurrently, its potential for abuse liability would need to be carefully assessed. If secondary activities are discovered, entirely different therapeutic avenues could be pursued. This structured investigation is the foundational first step in translating a promising chemical structure into a potential therapeutic reality.
References
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: MDPI)
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: MDPI)
-
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (Source: Semantic Scholar)
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (Source: Taylor & Francis Online)
-
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (Source: MDPI)
-
N-Methyl-1-pyrazin-2-ylpropan-2-amine CAS NO.937642-61-0. (Source: BOC Sciences)
-
N-methyl-1-phenylpropan-2-amine. (Source: PubChem)
-
Molecular basis of human trace amine-associated receptor 1 activation. (Source: PubMed Central)
-
8-Methylureido-10-amino-10-methyl-imidazo[1,2-a]indeno[1,2-e] pyrazine-4-ones: Highly in Vivo Potent and Selective AMPA Receptor Antagonists. (Source: PubMed)
-
Bioisosteres of 9-Carboxymethyl-4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives. Progress towards selective, potent In Vivo AMPA antagonists with longer durations of action. (Source: ResearchGate)
-
8-Methylureido-4,5-dihydro-4-oxo-10H-imidazo[1,2-a]indeno- [1,2-e]pyrazines: Highly Potent In Vivo AMPA Antagonists. (Source: ResearchGate)
-
Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (Source: PubMed)
Sources